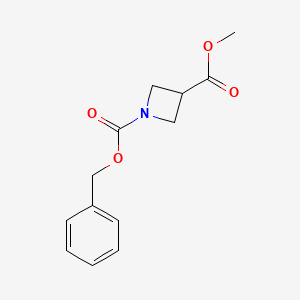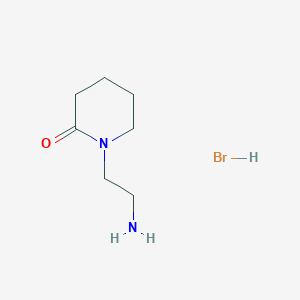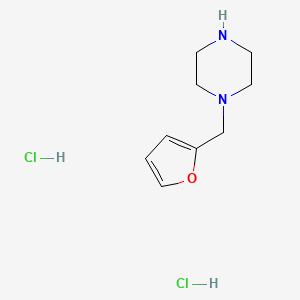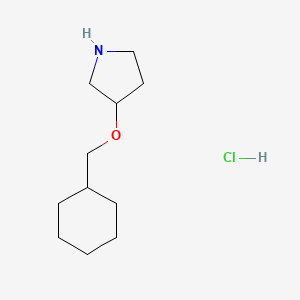
2-Amino-N-(2,2,2-Trifluorethyl)propanamid-Hydrochlorid
Übersicht
Beschreibung
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is an organic compound with the molecular formula C5H9F3N2O·HCl and a molecular weight of 206.6 . It is a white solid or crystalline powder .
Synthesis Analysis
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride can be achieved through several steps :- Reacting 2-amino-N-(2,2,2-trifluoroethyl)acetic acid with HCl to produce 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is 1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H .Physical and Chemical Properties Analysis
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is soluble in water and organic solvents such as alcohol and ether . Its melting point is approximately 112-115 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
2-Amino-N-(2,2,2-Trifluorethyl)propanamid-Hydrochlorid: ist ein wichtiges Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Seine Trifluorethylgruppe erhöht die Stabilität und verändert die biologische Aktivität, was entscheidend für die Entwicklung von Medikamenten mit verbesserten pharmakokinetischen Eigenschaften ist .
Veterinärmedizin
Eine der bemerkenswerten Anwendungen ist die Synthese von Fluralaner, einem breitbandwirksamen Veterinär-Insektizid. Es fungiert als kritischer Bestandteil in der Struktur und Funktion von Fluralaner, der gegen verschiedene Parasiten bei Tieren hochwirksam ist .
Organische Synthese
Die Verbindung wird in der organischen Synthese verwendet, um komplexe organische Moleküle zu erzeugen. Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, macht es zu einem vielseitigen Werkzeug beim Aufbau verschiedener funktioneller Gruppen für verschiedene organische Verbindungen .
Medizinische Chemie
In der medizinischen Chemie wird This compound als Baustein für die Medikamentenentwicklung verwendet. Seine Amidfunktionalität ermöglicht die Einführung verschiedener funktioneller Gruppen, wodurch biologische Eigenschaften für potenzielle Therapeutika moduliert werden .
Grüne Chemie
Der Syntheseprozess der Verbindung wurde verbessert, um umweltfreundlicher und kommerziell praktikabler zu sein. Dies steht im Einklang mit den Prinzipien der grünen Chemie, die den Einsatz nachhaltiger Methoden und Materialien betont .
Analytische Chemie
Es hat Anwendungen in der analytischen Chemie, wo es zur Derivatisierung von wässrigen Carbonsäuren zu ihren entsprechenden Trifluorethylamid-Derivaten verwendet werden kann. Diese Technik ist wertvoll für die umweltanalytische Chemie .
Materialwissenschaften
Die Stabilität und die einzigartigen chemischen Eigenschaften von This compound machen es für die Forschung in den Materialwissenschaften geeignet, insbesondere bei der Entwicklung neuer Materialien mit spezifischen chemischen und physikalischen Eigenschaften .
Safety and Hazards
Zukünftige Richtungen
As a key intermediate in the field of pharmaceuticals and agrochemicals, 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is often used in the synthesis of drugs and antimicrobial agents . It can also serve as a reagent in organic synthesis, such as in amide reactions . Future research may focus on exploring its potential applications in the development of new drugs and agrochemicals.
Wirkmechanismus
Mode of Action
It is known that the trifluoroethyl group in the compound can enhance stability and alter biological activity, impacting properties like solubility and lipophilicity .
Action Environment
It is known that the compound is a white solid or crystalline powder and should be stored in a dry, cool place . It is soluble in water and organic solvents like alcohol and ether .
Biochemische Analyse
Biochemical Properties
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it may interact with proteases, altering their activity and thus affecting protein degradation pathways. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions facilitated by the trifluoroethyl group .
Cellular Effects
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride influences various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. This compound has been observed to alter gene expression profiles, leading to changes in cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments .
Eigenschaften
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCVVCJXREYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)




![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)


![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)


![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)
